molecular formula C8H6ClF3O B14019883 2-Chloro-3-(difluoromethoxy)-4-fluoro-1-methylbenzene

2-Chloro-3-(difluoromethoxy)-4-fluoro-1-methylbenzene

Cat. No.: B14019883
M. Wt: 210.58 g/mol
InChI Key: RZTKEFTZTUZWMP-UHFFFAOYSA-N
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Description

2-Chloro-3-(difluoromethoxy)-4-fluoro-1-methylbenzene is an organic compound with the molecular formula C8H6ClF2O It is a derivative of benzene, characterized by the presence of chloro, difluoromethoxy, and fluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(difluoromethoxy)-4-fluoro-1-methylbenzene can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild and functional group-tolerant reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of the industrial process may vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(difluoromethoxy)-4-fluoro-1-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents replacing the chloro or fluoro groups.

Scientific Research Applications

2-Chloro-3-(difluoromethoxy)-4-fluoro-1-methylbenzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Chloro-3-(difluoromethoxy)-4-fluoro-1-methylbenzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism of action can vary and is often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-(difluoromethoxy)-4-fluoro-1-methylbenzene is unique due to its specific combination of chloro, difluoromethoxy, and fluoro substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C8H6ClF3O

Molecular Weight

210.58 g/mol

IUPAC Name

3-chloro-2-(difluoromethoxy)-1-fluoro-4-methylbenzene

InChI

InChI=1S/C8H6ClF3O/c1-4-2-3-5(10)7(6(4)9)13-8(11)12/h2-3,8H,1H3

InChI Key

RZTKEFTZTUZWMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)F)OC(F)F)Cl

Origin of Product

United States

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